molecular formula C14H12N2O2 B14066012 Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- CAS No. 89469-28-3

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy-

Cat. No.: B14066012
CAS No.: 89469-28-3
M. Wt: 240.26 g/mol
InChI Key: BBTJMPRZCOTMPV-UHFFFAOYSA-N
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Description

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of the benzimidazole ring in the structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves the use of sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields the desired benzimidazole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents or alkylating agents. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, they can inhibit the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- can be compared with other similar compounds, such as:

The uniqueness of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

89469-28-3

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-3-methoxyphenol

InChI

InChI=1S/C14H12N2O2/c1-18-13-8-9(17)6-7-10(13)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16)

InChI Key

BBTJMPRZCOTMPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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